molecular formula C6H6N4 B1349077 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 33590-17-9

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1349077
CAS No.: 33590-17-9
M. Wt: 134.14 g/mol
InChI Key: CGAHECZATVXWIB-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the triazolopyrazine family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of its antibacterial activity. It has been shown to interact with enzymes and proteins involved in bacterial cell wall synthesis and metabolic pathways. For instance, some derivatives of triazolo[4,3-a]pyrazine have demonstrated inhibitory effects on bacterial enzymes, leading to the disruption of bacterial growth and replication . The interactions between this compound and these enzymes are primarily based on the compound’s ability to bind to the active sites of the enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, such as A549, MCF-7, and HeLa, derivatives of triazolo[4,3-a]pyrazine have shown significant antiproliferative activities . These effects are mediated through the inhibition of key signaling pathways involved in cell growth and survival, leading to cell cycle arrest and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to the inhibition of enzyme function, resulting in the disruption of metabolic pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained antiproliferative and antibacterial activities over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of various metabolites, some of which retain biological activity. The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of nuclear localization signals can facilitate the transport of this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s localization to other organelles, such as mitochondria, can impact cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of hydrazine hydrate with 2-chloropyrazine in the presence of ethanol. The reaction is carried out under controlled pH conditions to obtain the desired product . Another method involves the use of trifluoroacetic anhydride and chlorobenzene, followed by a series of reactions including refluxing and distillation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pH, and using suitable solvents and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrazines .

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAHECZATVXWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342736
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33590-17-9
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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